molecular formula C11H11N5O3S2 B099871 Urothione CAS No. 19295-31-9

Urothione

Cat. No.: B099871
CAS No.: 19295-31-9
M. Wt: 325.4 g/mol
InChI Key: RPUOVNROVSNPBD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of urothione involves multiple steps, starting from pyrazine. A thiophene ring is fused to pyrazine to form thieno[2,3-6]pyrazine, which is then subjected to various chemical transformations to yield this compound . The synthesis is typically carried out in a controlled laboratory environment with specific reagents and conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its specialized use in research and diagnostics rather than large-scale industrial applications. The synthesis methods used in laboratories can be scaled up with appropriate modifications to suit industrial requirements.

Chemical Reactions Analysis

Types of Reactions: Urothione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in various biochemical pathways.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfone derivatives, while reduction can produce thiol-containing compounds.

Scientific Research Applications

Urothione has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

    Molybdopterin: The parent compound of urothione, essential for enzyme activity.

    Sulfite Oxidase: An enzyme that relies on molybdopterin for its function.

    Xanthine Oxidoreductase: Another enzyme dependent on molybdopterin.

Uniqueness of this compound: this compound is unique in that it serves as a specific biomarker for molybdenum cofactor deficiency, providing a direct link to the metabolic state of molybdopterin . Its presence in urine is indicative of the body’s ability to synthesize and degrade molybdopterin, making it a valuable tool in clinical diagnostics and research .

Properties

CAS No.

19295-31-9

Molecular Formula

C11H11N5O3S2

Molecular Weight

325.4 g/mol

IUPAC Name

2-amino-7-(1,2-dihydroxyethyl)-6-methylsulfanyl-3H-thieno[3,2-g]pteridin-4-one

InChI

InChI=1S/C11H11N5O3S2/c1-20-7-4-10(21-6(7)3(18)2-17)14-8-5(13-4)9(19)16-11(12)15-8/h3,17-18H,2H2,1H3,(H3,12,14,15,16,19)

InChI Key

RPUOVNROVSNPBD-UHFFFAOYSA-N

SMILES

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O

Isomeric SMILES

CSC1=C(SC2=C1N=C3C(=N2)NC(=NC3=O)N)[C@@H](CO)O

Canonical SMILES

CSC1=C(SC2=C1N=C3C(=O)NC(=NC3=N2)N)C(CO)O

melting_point

> 360 °C

physical_description

Solid

solubility

0.1 mg/mL at pH 6.6

Origin of Product

United States

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